molecular formula C13H15BrN2O4 B3058957 Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate CAS No. 93139-82-3

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate

Cat. No.: B3058957
CAS No.: 93139-82-3
M. Wt: 343.17 g/mol
InChI Key: CSYLXXCNRLJAOZ-UHFFFAOYSA-N
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Description

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate (CAS: 93514-78-4) is a propanedioate ester derivative featuring a 3-bromophenyl hydrazinylidene substituent. This compound is structurally characterized by a malonate backbone esterified with ethyl groups and a hydrazone linkage to a 3-bromophenyl ring. Its synthesis typically involves condensation reactions between diethyl propanedioate and substituted hydrazines under catalytic conditions. The compound’s crystallographic data, if available, would likely be refined using SHELXL or OLEX2 software, given their prevalence in small-molecule structure determination .

Properties

IUPAC Name

diethyl 2-[(3-bromophenyl)hydrazinylidene]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-3-19-12(17)11(13(18)20-4-2)16-15-10-7-5-6-9(14)8-10/h5-8,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYLXXCNRLJAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC=C1)Br)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296736
Record name diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93139-82-3
Record name NSC111246
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111246
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate typically involves the reaction of diethyl malonate with 3-bromophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the hydrazone linkage.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Synthesis Overview

  • Reactants : Diethyl malonate, hydrazine hydrate, and 3-bromobenzaldehyde.
  • Method : The synthesis typically follows a multi-step process that may include Knoevenagel condensation and subsequent cyclization reactions to form the desired hydrazone structure.

Biological Applications

The compound exhibits a range of biological activities that make it valuable for research in pharmacology and medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential of diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines such as:

  • Neuroblastoma (SH-SY5Y)
  • Histiocytic lymphoma (U937)

These findings suggest that derivatives of this compound may be developed into therapeutic agents targeting specific types of cancers.

Neuroprotective Properties

Research indicates that certain derivatives possess neuroprotective abilities, particularly in models of oxidative stress. This is crucial for developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.

Case Study 1: Synthesis and Bioactivity Evaluation

A study published in Arkivoc detailed the synthesis of various hydrazone derivatives, including this compound. The evaluation included:

  • Cytotoxicity tests on cancer cell lines.
  • Neurotoxicity assessments , revealing that some derivatives exhibited significant protective effects against oxidative damage induced by hydrogen peroxide .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Another study focused on the structure-activity relationship of related compounds, emphasizing modifications to the hydrazone moiety that enhance biological activity. The findings suggest that the presence of bromine substituents can increase potency against specific cancer types .

Potential Therapeutic Uses

Given its promising bioactivity, this compound holds potential for further development in the following areas:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Neuroprotection : In formulating treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

The 3-bromophenyl group in the target compound distinguishes it from analogs with other substituents:

  • Diethyl 2-[(3,5-dichloroanilino)methylene]propanedioate (CAS: 752173-25-4): Contains a 3,5-dichloroanilino group.
  • Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate: Features a sulfonyl indole system, introducing steric bulk and polarizability absent in the target compound. The indole ring creates a planar geometry, contrasting with the non-planar hydrazinylidene moiety in the bromophenyl derivative .
Table 1: Substituent Comparison
Compound Aromatic Substituent Electronic Effects Steric Profile
Target Compound 3-Bromophenyl Moderate electron-withdrawing Moderate bulk
3,5-Dichloroanilino Analog (CAS: 752173-25-4) 3,5-Dichlorophenyl Strong electron-withdrawing High bulk (two Cl atoms)
Indole Derivative () Phenylsulfonyl indole Polarizable (sulfonyl group) High steric hindrance

Crystallographic and Structural Features

  • Target Compound: No crystallographic data is provided, but refinement software like SHELXL (R values ~0.06–0.21) and OLEX2 are standard for analogous structures .
  • Indole Derivative () : Exhibits a 62.78° dihedral angle between the indole and phenyl rings, with hydrogen bonds forming chains along the a-axis. Weak aromatic stacking interactions stabilize the crystal lattice .
Table 2: Crystallographic Parameters
Compound Dihedral Angles (°) Hydrogen Bond Geometry (Å) Refinement Software R Values
Indole Derivative () 62.78, 80.53 N–H···O (2.12–2.47 Å) SHELXL R₁ = 0.062, wR₂ = 0.211
Hypothetical Target Compound Not reported Likely C–H···O/N SHELXL/OLEX2 Similar to

Reactivity and Functionalization

  • Electrophilic Substitution : The bromine atom in the target compound may direct further electrophilic substitution (e.g., Suzuki coupling), whereas chlorine in dichloro analogs offers distinct regioselectivity.
  • Catalytic Hydrogenation : Sulfur-containing analogs (e.g., thiadiazoles) poison palladium catalysts, but bromine’s lower electronegativity may reduce such effects .

Biological Activity

Diethyl[2-(3-bromophenyl)hydrazinylidene]propanedioate, a compound with the molecular formula C13H15BrN2O4, has garnered attention in recent years for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, drawing from diverse research sources.

Chemical Structure and Properties

The compound features a hydrazone functional group, which is known for its reactivity and biological significance. The presence of the 3-bromophenyl moiety contributes to its unique chemical properties, potentially influencing its interaction with biological targets.

  • Molecular Weight : 329.17 g/mol
  • CAS Number : 93139-82-3

Synthesis

The synthesis of this compound typically involves a reaction between diethyl malonate and 3-bromobenzaldehyde in the presence of hydrazine. The general reaction can be summarized as follows:

Diethyl malonate+3 bromobenzaldehyde+hydrazineDiethyl 2 3 bromophenyl hydrazinylidene propanedioate\text{Diethyl malonate}+\text{3 bromobenzaldehyde}+\text{hydrazine}\rightarrow \text{Diethyl 2 3 bromophenyl hydrazinylidene propanedioate}

This synthetic route highlights the versatility of hydrazones in organic synthesis, particularly in producing compounds with potential pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

A study reported that compounds similar to this compound displayed minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these pathogens, indicating moderate antibacterial activity .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Research involving human cancer cell lines has shown that derivatives of this compound can induce apoptosis in cancer cells. For instance, a study found that related hydrazone compounds exhibited cytotoxic effects on:

  • Neuroblastoma (SH-SY5Y)
  • Lung cancer (A549)

The IC50 values for these compounds were reported to be in the range of 100 to 250 µM, suggesting promising potential for further development as anticancer agents .

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular targets. The proposed mechanisms include:

  • DNA Intercalation : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar hydrazone derivatives. For example:

  • Study on Antibacterial Activity : A series of hydrazone derivatives were synthesized and tested against E. coli and S. aureus. The most potent derivative showed an inhibition zone diameter of 30 mm at a concentration of 100 µg/disc .
  • Anticancer Screening : Compounds derived from diethyl malonate and various aldehydes were screened against multiple cancer cell lines. One derivative showed significant cytotoxicity with an IC50 value of 150 µM against SH-SY5Y cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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